molecular formula C13H10ClF2NO2S B10973461 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide

2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No.: B10973461
M. Wt: 317.74 g/mol
InChI Key: XSNJJLVVHJEIAO-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of chloro, fluoro, and methyl groups attached to a benzenesulfonamide structure. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with 4-fluoro-2-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce sulfone derivatives.

Scientific Research Applications

2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide is unique due to its specific combination of chloro, fluoro, and methyl groups attached to a benzenesulfonamide structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H10ClF2NO2S

Molecular Weight

317.74 g/mol

IUPAC Name

2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H10ClF2NO2S/c1-8-6-9(15)2-4-12(8)17-20(18,19)13-5-3-10(16)7-11(13)14/h2-7,17H,1H3

InChI Key

XSNJJLVVHJEIAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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